Cas no 90272-07-4 (3-Cinnolinecarboxylic acid, 5-chloro-4-hydroxy-)

3-Cinnolinecarboxylic acid, 5-chloro-4-hydroxy- structure
90272-07-4 structure
Product Name:3-Cinnolinecarboxylic acid, 5-chloro-4-hydroxy-
CAS No:90272-07-4
MF:C9H5ClN2O3
MW:224.60060095787
CID:1949679
PubChem ID:14532036
Update Time:2025-04-24

3-Cinnolinecarboxylic acid, 5-chloro-4-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • 3-Cinnolinecarboxylic acid, 5-chloro-4-hydroxy-
    • 5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
    • 5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylicacid
    • 90272-07-4
    • 5-chloro-4-oxo-1H-cinnoline-3-carboxylic acid
    • SCHEMBL8638951
    • IYORAKXAHYLRJQ-UHFFFAOYSA-
    • InChI=1/C9H5ClN2O3/c10-4-2-1-3-5-6(4)8(13)7(9(14)15)12-11-5/h1-3H,(H,11,13)(H,14,15)
    • Inchi: 1S/C9H5ClN2O3/c10-4-2-1-3-5-6(4)8(13)7(9(14)15)12-11-5/h1-3H,(H,11,13)(H,14,15)
    • InChI Key: IYORAKXAHYLRJQ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1C(C(C(=O)O)=NN2)=O

Computed Properties

  • Exact Mass: 223.9988697Da
  • Monoisotopic Mass: 223.9988697Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 78.8Ų

3-Cinnolinecarboxylic acid, 5-chloro-4-hydroxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM194715-1g
5-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
90272-07-4 95%
1g
$779 2021-08-05
Alichem
A449041555-1g
5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
90272-07-4 95%
1g
$723.60 2023-08-31
Chemenu
CM194715-1g
5-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
90272-07-4 95%
1g
$*** 2023-05-29
Ambeed
A973938-1g
5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
90272-07-4 95+%
1g
$679.0 2025-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1748342-1g
5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
90272-07-4 98%
1g
¥6654.00 2024-04-26
Crysdot LLC
CD11021400-1g
5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
90272-07-4 95+%
1g
$825 2024-07-19

3-Cinnolinecarboxylic acid, 5-chloro-4-hydroxy- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:90272-07-4)3-Cinnolinecarboxylic acid, 5-chloro-4-hydroxy-
Order Number:A922438
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:32
Price ($):611.0
Email:sales@amadischem.com

Additional information on 3-Cinnolinecarboxylic acid, 5-chloro-4-hydroxy-

3-Cinnolinecarboxylic Acid, 5-Chloro-4-Hydroxy-: A Comprehensive Overview

3-Cinnolinecarboxylic acid, also known as5-chloro-4-hydroxy-3-cinnolinecarboxylic acid, is a synthetic compound that has garnered significant attention in the field of biomedical sciences. This molecule belongs to the class of cinnoline derivatives, which are known for their diverse pharmacological properties. The compound features a unique combination of functional groups, including a chlorinated aromatic ring and a hydroxyl group, which contribute to its potential biological activities.

The structure of 5-chloro-4-hydroxy-3-cinnolinecarboxylic acid is characterized by a cinnoline core (a bicyclic aromatic system with two nitrogen atoms) with substituents at specific positions. The carboxylic acid group is attached to the 3-position of the cinnoline ring, while the chloro and hydroxyl groups are located at the 5- and 4-positions, respectively. This arrangement makes the compound a promising candidate for various biomedical applications.

Recent studies have explored the potential of cinnolinecarboxylic acid derivatives as inhibitors of kinases, enzymes that play critical roles in cell signaling pathways. Kinase inhibition is a key strategy in the development of anticancer drugs, as it can disrupt the growth and survival signals in cancer cells. The presence of the chloro group at the 5-position may enhance the compound's ability to interact with kinase active sites, while the hydroxyl group at the 4-position could influence its solubility and bioavailability.

Another area of interest is the exploration of cinnoline derivatives as potential anti-inflammatory agents. Chronic inflammation is a underlying factor in various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. The hydroxyl group in 5-chloro-4-hydroxy-3-cinnolinecarboxylic acid may contribute to its anti-inflammatory properties by modulating the activity of inflammatory mediators such as COX-2 (cyclooxygenase-2) or NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). These findings suggest that the compound could be a valuable lead in the development of novel anti-inflammatory drugs.

The pharmacokinetic profile of 5-chloro-4-hydroxy-3-cinnolinecarboxylic acid is another critical aspect of its biomedical potential. Studies have shown that cinnoline derivatives can exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for their efficacy as drugs. The compound's solubility in polar solvents may facilitate its absorption through the gastrointestinal tract, while its ability to cross biological barriers such as the blood-brain barrier could be advantageous for targeting central nervous system disorders.

Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the molecular interactions of cinnolinecarboxylic acid derivatives with their target proteins. For instance, molecular docking studies have revealed that the chloro group at the 5-position can form strong hydrogen bonds with key residues in kinase active sites, enhancing the compound's binding affinity. Similarly, the hydroxyl group at the 4-position may participate in hydrophobic interactions, further stabilizing the drug-target complex.

Given its unique structural features and promising biological activities, 5-chloro-4-hydroxy-3-cinnolinecarboxylic acid is a subject of ongoing research in the pharmaceutical industry. Several pharmaceutical companies are exploring the potential of cinnoline derivatives as candidates for drugs targeting various diseases, including cancer, infectious diseases, and neurodegenerative disorders. The compound's versatility and modularity make it an attractive starting point for medicinal chemistry optimization.

In conclusion, 5-chloro-4-hydroxy-3-cinnolinecarboxylic acid represents a valuable addition to the arsenal of cinnoline-based compounds with potential applications in biomedical research and drug development. Its unique combination of functional groups positions it as a promising candidate for the discovery of novel therapeutics targeting kinases, inflammation, and other disease-related pathways. As our understanding of its pharmacological properties continues to evolve, this compound is expected to play a significant role in advancing the field of biomedical sciences.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90272-07-4)3-Cinnolinecarboxylic acid, 5-chloro-4-hydroxy-
A922438
Purity:99%
Quantity:1g
Price ($):611.0
Email